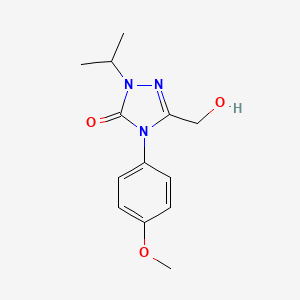
5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a hydroxymethyl group, a methoxyphenyl group, and a propan-2-yl group attached to a triazole ring, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
The synthesis of 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with isopropylamine to form an imine intermediate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone undergoes cyclization with formaldehyde to yield the desired triazole compound. The reaction conditions typically involve refluxing in ethanol or another suitable solvent .
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and strong bases.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol.
Applications De Recherche Scientifique
5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s triazole ring is known for its antifungal and antibacterial properties, making it a candidate for biological studies.
Medicine: Due to its potential biological activities, it can be investigated for therapeutic applications, including as an antifungal, antibacterial, or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to antifungal activity. Additionally, the compound can interact with bacterial enzymes, disrupting their function and leading to antibacterial effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one include other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds also feature a triazole ring and are known for their antifungal properties. this compound is unique due to its specific substituents, which may confer different biological activities and chemical reactivity.
Propriétés
IUPAC Name |
5-(hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(2)16-13(18)15(12(8-17)14-16)10-4-6-11(19-3)7-5-10/h4-7,9,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINUWYQOWQCTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)N(C(=N1)CO)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2533526.png)
![4-{4-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2533527.png)
![7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine](/img/structure/B2533528.png)
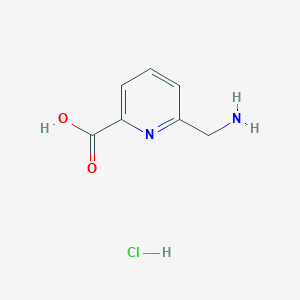

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2533532.png)

![2-[(4-Bromophenyl)amino]ethan-1-ol](/img/structure/B2533536.png)
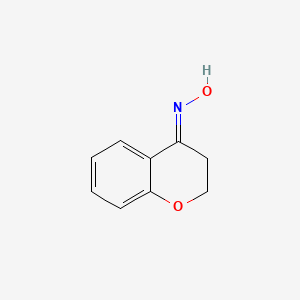
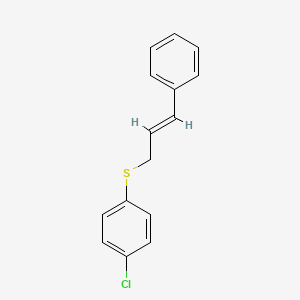
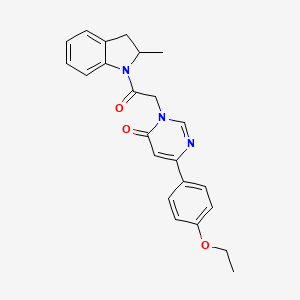
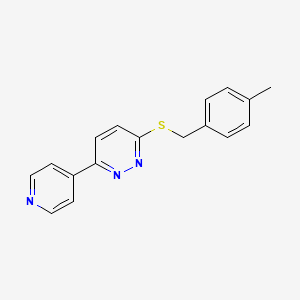
![4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide](/img/structure/B2533544.png)

